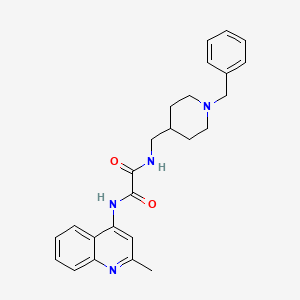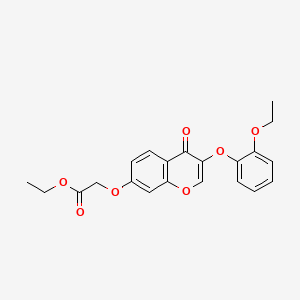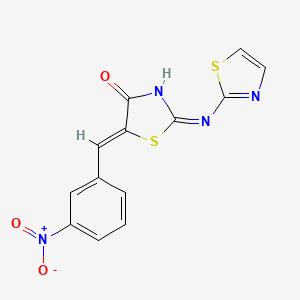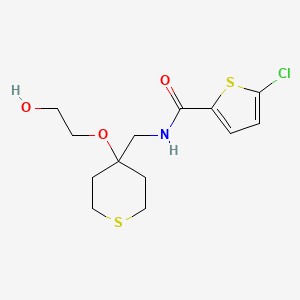
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H18ClNO3S2 . It is a derivative of 4,5,6,7-Tetrahydrothieno pyridine (THTP), an important heterocyclic compound that exhibits various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The first step is the Vilsmeyer protocol, followed by the formation of the tetrahydrothieno [3,2-c]pyridine ring in the presence of 2-mercaptoacetate. This is followed by alkaline hydrolysis and amide coupling with tetrahydro-2H-pyran-4-amine .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a tetrahydro-2H-thiopyran ring, and an amide group . The exact structure can be determined using techniques such as NMR, IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has explored derivatives of chloro- and hydroxyphenyl compounds, demonstrating potent antioxidant activities. For instance, compounds synthesized with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents showed significant antioxidant capabilities, with some derivatives outperforming well-known antioxidants like ascorbic acid in radical scavenging assays and reducing power assays. This suggests potential applications in mitigating oxidative stress-related conditions (I. Tumosienė et al., 2019).
Antimicrobial and Antitubercular Activity
A study synthesized and evaluated compounds for antimicrobial activity, with findings suggesting that certain thiophene-based molecules could serve as templates for developing new antimicrobial agents. Specifically, novel thiophene derivatives have shown promising antimycobacterial activity against M. tuberculosis, indicating potential in addressing tuberculosis and other bacterial infections (Sandeep Kumar Marvadi et al., 2020).
Anti-inflammatory and Analgesic Agents
Compounds derived from thiophene and related heterocycles have been investigated for their anti-inflammatory and analgesic properties. Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, suggesting their potential for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been synthesized, demonstrating their utility as luminescent sensors for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). These MOFs offer a new approach to environmental monitoring and remediation, with potential applications in the detection and removal of pesticides and other hazardous substances (Yang Zhao et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c14-11-2-1-10(20-11)12(17)15-9-13(18-6-5-16)3-7-19-8-4-13/h1-2,16H,3-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPXIXWAKWAFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2645620.png)
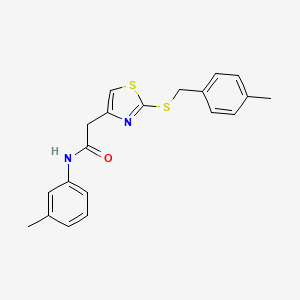
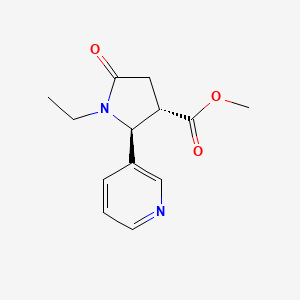
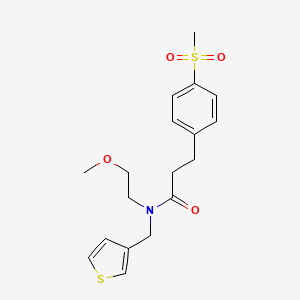
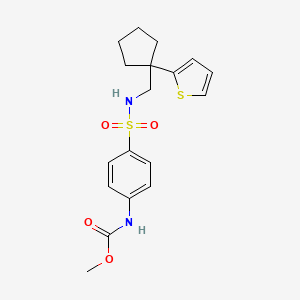
![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2645625.png)
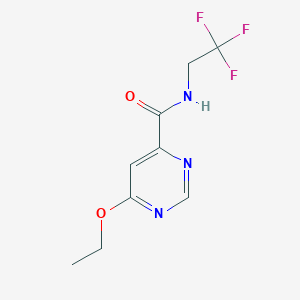
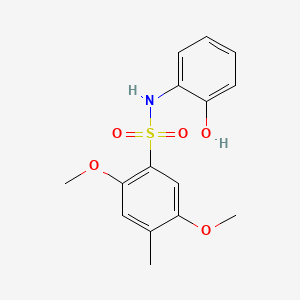
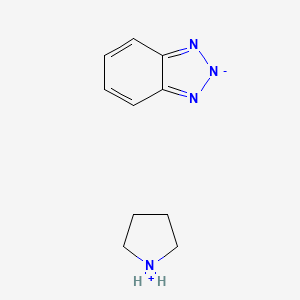
![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)
